E3 ligase Ligand-Linker Conjugates 3

Catalog No.
S006859
CAS No.
M.F
C26H35N7O5S
M. Wt
557.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand-Linker Conjugates 3

Product Name

E3 ligase Ligand-Linker Conjugates 3

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C26H35N7O5S

Molecular Weight

557.7 g/mol

InChI

InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1

InChI Key

YVCURZJBLHZABY-ZRCGQRJVSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O

Description

E3 ligase Ligand-Linker Conjugates 3 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

Building Blocks for PROTAC Molecules:

E3 Ligase Ligand-Linker Conjugates 3 are key components in the development of Proteolysis Targeting Chimeric Molecules (PROTACs) []. PROTACs are a novel class of drugs that hijack the cell's natural protein degradation machinery to target and eliminate unwanted proteins []. These conjugates consist of two crucial elements:

  • E3 Ligase Ligand: This part of the molecule binds to a specific E3 ligase enzyme, which plays a critical role in tagging proteins for degradation [].
  • Linker: The linker acts as a bridge, connecting the E3 ligase ligand to another ligand that can bind to the target protein for degradation [].

Mechanism of Action in PROTAC Design:

E3 Ligase Ligand-Linker Conjugates 3 serve as essential building blocks for PROTAC design. By tethering an E3 ligase ligand to a linker, these conjugates facilitate the recruitment of the E3 ligase enzyme to the target protein via the linker-attached targeting ligand. This proximity between the target protein and the E3 ligase enzyme triggers the ubiquitination of the target protein, ultimately leading to its degradation by the proteasome.

Applications in Targeted Protein Degradation:

The ability of E3 Ligase Ligand-Linker Conjugates 3 to facilitate targeted protein degradation holds immense potential for therapeutic development. Researchers are actively exploring their use in various fields, including:

  • Cancer Therapy: PROTACs designed using these conjugates are being investigated for their ability to target and degrade oncogenic proteins, offering a promising approach for cancer treatment [].
  • Neurodegenerative Diseases: Research is underway to develop PROTACs that target proteins involved in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Other Therapeutic Areas: The potential applications of E3 Ligase Ligand-Linker Conjugates 3 extend to other diseases where targeted protein degradation can be a beneficial therapeutic strategy.

E3 ligase Ligand-Linker Conjugates 3 are synthetic compounds designed for use in the innovative field of targeted protein degradation, particularly within the context of Proteolysis Targeting Chimeras (PROTACs). These compounds consist of a ligand that binds to a specific E3 ubiquitin ligase and a linker that connects this ligand to another ligand targeting the protein of interest. The unique structure facilitates the recruitment of the E3 ligase to the target protein, promoting its ubiquitination and subsequent degradation by the proteasome system, which is crucial for regulating protein levels and function in cells .

E3LLCs play a key role in the mechanism of PROTACs:

  • The E3LLC binds to the E3 ligase through its E3 ligase ligand moiety [].
  • The target protein ligand on the E3LLC recruits the target protein through specific interactions [].
  • This brings the target protein in close proximity to the E3 ligase.
  • The E3 ligase then recognizes the target protein as a substrate and tags it with ubiquitin, a molecule that marks proteins for degradation [].
  • The ubiquitinated target protein gets degraded by the cellular machinery, effectively removing it from the cell.
  • Target specificity: Off-target effects can occur if the target protein ligand interacts with unintended proteins [].
  • Proteolysis modulation: Excessive protein degradation can disrupt cellular processes [].
, including amide bond formation or click chemistry methods.
  • Purification: The final product undergoes purification processes like chromatography to ensure high purity and yield.
  • Characterization: Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the structure and integrity of the conjugate .
  • E3 ligase Ligand-Linker Conjugates 3 exhibit significant biological activity by enabling targeted protein degradation. This mechanism has broad implications in therapeutic contexts, particularly in oncology, where it can be used to degrade oncoproteins that contribute to tumor growth and survival. By selectively eliminating these proteins, researchers can potentially inhibit cancer progression and improve treatment outcomes . Additionally, these conjugates can also be utilized in studies related to cellular signaling pathways, apoptosis, and immune responses.

    The synthesis of E3 ligase Ligand-Linker Conjugates 3 typically involves several key steps:

    • Synthesis of Ligands: Individual E3 ligase ligands are synthesized using standard organic chemistry techniques.
    • Linker Attachment: A polyethylene glycol (PEG) linker is often employed due to its favorable properties, such as increased solubility and flexibility. The linker is attached through various

    E3 ligase Ligand-Linker Conjugates 3 have several applications, primarily in drug discovery and development:

    • Cancer Therapy: Targeting specific oncoproteins for degradation offers a novel approach to cancer treatment.
    • Biological Research: These conjugates are valuable tools for studying protein function and regulation within various biological pathways.
    • Drug Development: They can be utilized to design new therapeutic agents that leverage targeted degradation mechanisms .

    Interaction studies involving E3 ligase Ligand-Linker Conjugates 3 focus on understanding how these compounds interact with both their target proteins and E3 ligases. Techniques such as co-immunoprecipitation, pull-down assays, and fluorescence resonance energy transfer (FRET) are commonly employed to elucidate these interactions. Such studies help determine the specificity and efficacy of the conjugates in promoting targeted degradation .

    E3 ligase Ligand-Linker Conjugates 3 can be compared with other similar compounds that also utilize PROTAC technology or related mechanisms:

    Compound NameUnique Features
    cIAP1 Ligand-Linker ConjugatesTargets Inhibitor of Apoptosis proteins
    VHL Ligand-Linker ConjugatesUtilizes von Hippel-Lindau protein for targeting
    Thalidomide-based ConjugatesKnown for immunomodulatory effects

    E3 ligase Ligand-Linker Conjugates 3 are unique due to their specific design tailored for particular E3 ligases, allowing for selective targeting of various proteins involved in disease processes. Their versatility in applications makes them distinct within this emerging field .

    XLogP3

    3.1

    Hydrogen Bond Acceptor Count

    9

    Hydrogen Bond Donor Count

    3

    Exact Mass

    557.24203842 g/mol

    Monoisotopic Mass

    557.24203842 g/mol

    Heavy Atom Count

    39

    Dates

    Modify: 2023-08-15

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